Electronic Depletion vs. Unsubstituted 9-Fluorenone: LogP and Boiling Point Shifts
The introduction of the electron-withdrawing nitrile group at the 2-position significantly polarizes 9-oxo-9H-fluorene-2-carbonitrile compared to the parent 9-fluorenone. The target compound has a calculated LogP of 2.77, indicating increased polarity versus 9-fluorenone, which has a reported experimental LogP of 3.58 [1]. This polarity shift is reflected in a higher boiling point of 405.8 °C at 760 mmHg for the target compound, compared to 341.5 °C for 9-fluorenone, a difference of +64.3 °C, indicating stronger intermolecular forces due to the dipolar nitrile group .
BP: 405.8 vs 341.5 °C
| Evidence Dimension | Lipophilicity (LogP) and Boiling Point (BP) |
|---|---|
| Target Compound Data | LogP = 2.77; BP = 405.8 °C at 760 mmHg |
| Comparator Or Baseline | 9-Fluorenone (CAS 486-25-9): LogP = 3.58; BP = 341.5 °C at 760 mmHg [1] |
| Quantified Difference | Δ LogP = -0.81 (more polar); Δ BP = +64.3 °C |
| Conditions | LogP values are calculated (target) vs. experimental (comparator). Boiling points are calculated/measured at 760 mmHg. |
Why This Matters
The lower LogP directly impacts chromatographic purification behavior and solubility in aqueous reaction media, while the higher boiling point indicates greater thermal stability and altered distillation parameters, both critical for process chemists selecting scalable synthetic routes.
- [1] PubChem. 9-Fluorenone (CAS 486-25-9). https://pubchem.ncbi.nlm.nih.gov/compound/10241 (accessed May 5, 2026). View Source
